

comparative biodistribution of DOTA- and NOTA-conjugated peptides

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Compound of Interest

Compound Name: DOTA-biotin

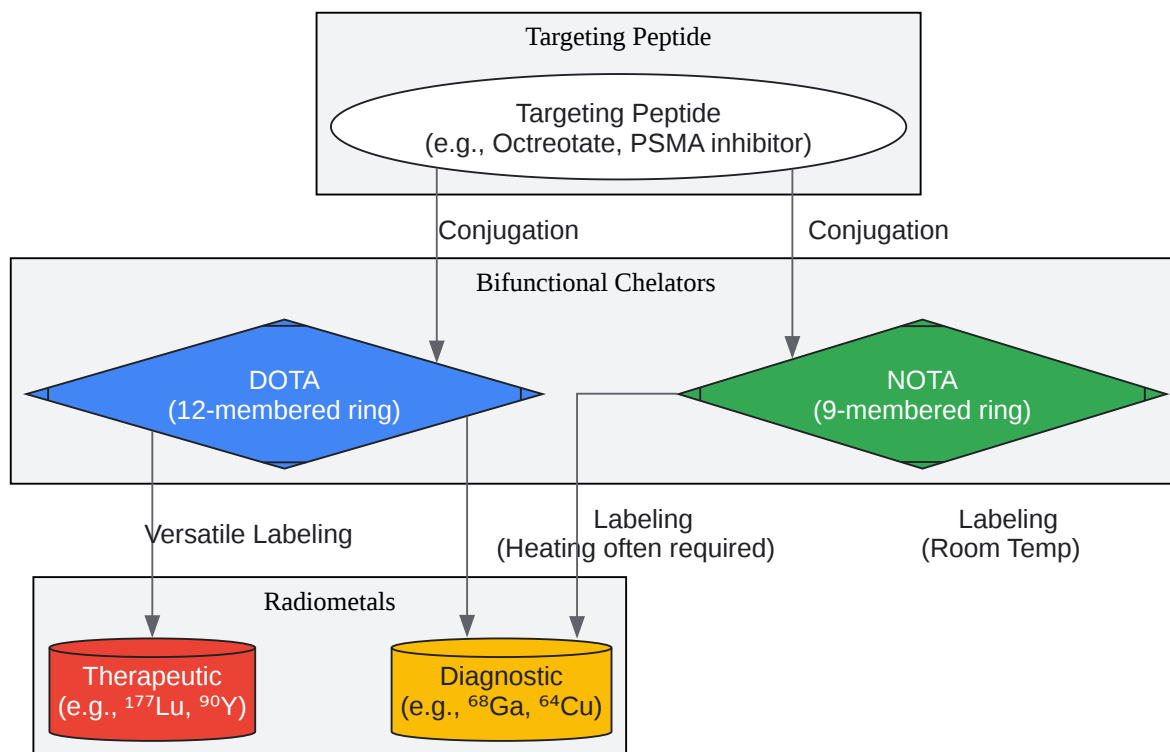
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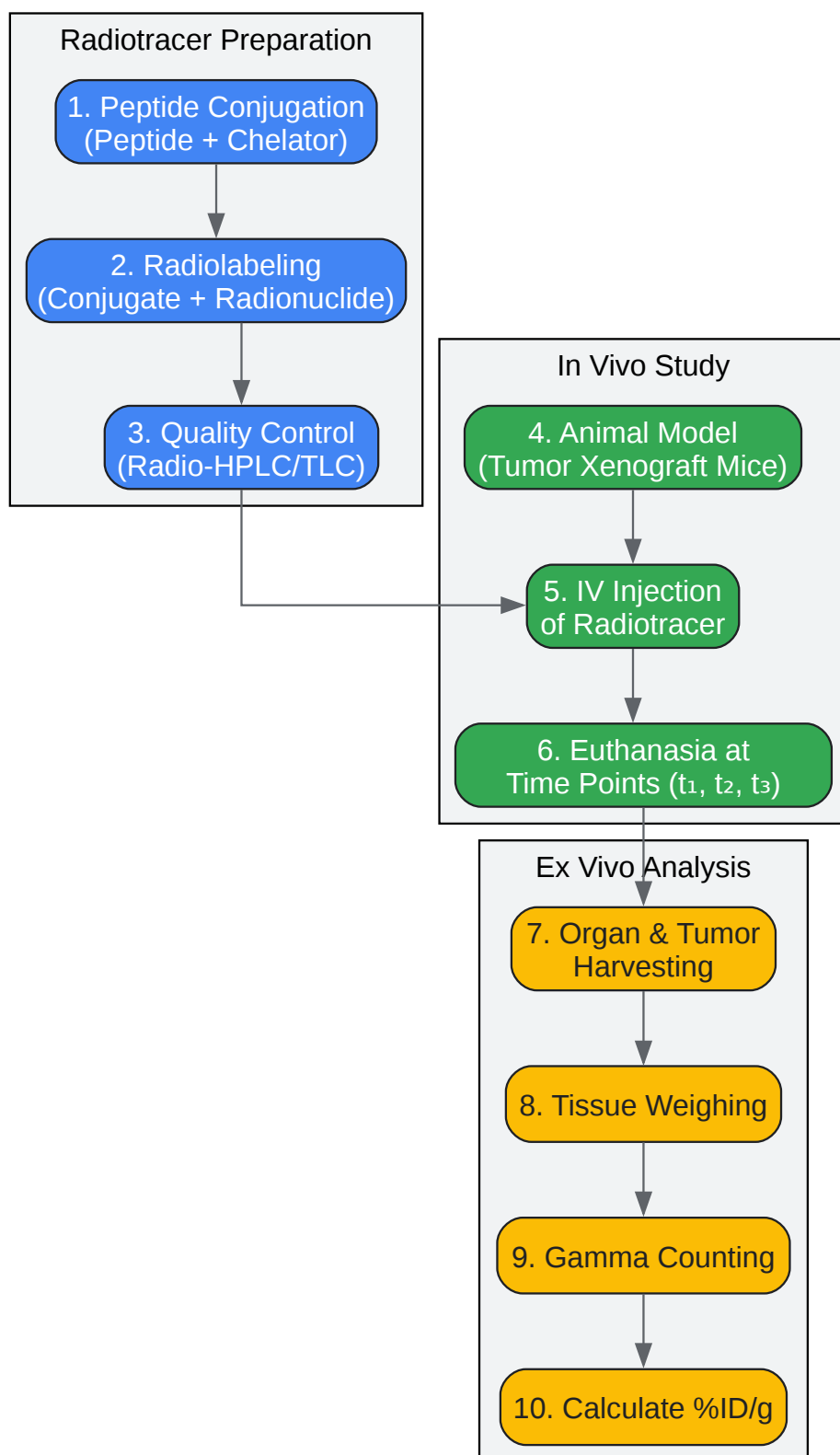
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Key Differences in Radiolabeling and Stability

The structural differences between DOTA and NOTA affect their coordination chemistry with various radiometals. NOTA's smaller, nine-membered ring is particularly well-suited for smaller metal ions like Gallium-68 (^{68}Ga), often allowing for rapid and efficient radiolabeling at room temperature.[3][4] DOTA, with its larger twelve-membered ring, is a more versatile chelator, forming stable complexes with a wider range of radiometals, including therapeutic isotopes like Lutetium-177 (^{177}Lu) and Yttrium-90 (^{90}Y), making it a cornerstone of many theranostic approaches.[3][5] However, labeling DOTA with ^{68}Ga typically requires heating to achieve high radiochemical purity.[3][6]

The stability of the radiometal-chelator complex is paramount to prevent the release of the free radionuclide in vivo, which can lead to non-specific uptake and increased radiation dose to healthy tissues. Several studies have shown that NOTA derivatives can form more stable complexes with radionuclides like ^{68}Ga and Copper-64 (^{64}Cu) compared to DOTA, which can translate to more favorable biodistribution profiles, such as lower liver uptake.[4][7]





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